molecular formula C18H16N2O4S B2739294 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034594-55-1

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No.: B2739294
CAS No.: 2034594-55-1
M. Wt: 356.4
InChI Key: WAFSOLGSGJOPPN-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound that features a benzo[b]thiophene ring and a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene and benzo[d][1,3]dioxole precursors. The synthesis may involve:

    Formation of the Hydroxyethyl Intermediate: This step involves the reaction of benzo[b]thiophene with an appropriate reagent to introduce the hydroxyethyl group.

    Urea Formation: The hydroxyethyl intermediate is then reacted with benzo[d][1,3]dioxole isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[b]thiophene and benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of the benzo[d][1,3]dioxole ring.

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea: Contains a methoxyphenyl group, offering different chemical properties.

Uniqueness

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is unique due to the presence of both the benzo[b]thiophene and benzo[d][1,3]dioxole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-14(13-9-25-17-4-2-1-3-12(13)17)8-19-18(22)20-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,14,21H,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFSOLGSGJOPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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